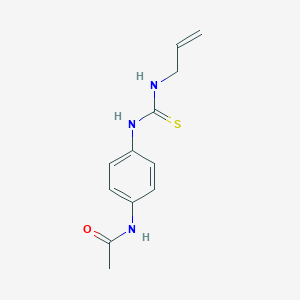

1-(4-Acetamidophenyl)-3-allylthiourea

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-[4-(prop-2-enylcarbamothioylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-8-13-12(17)15-11-6-4-10(5-7-11)14-9(2)16/h3-7H,1,8H2,2H3,(H,14,16)(H2,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGBGOOSYXKPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=S)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Characterization of 1-(4-Acetamidophenyl)-3-allylthiourea

Foreword: The Scientific Imperative for Rigorous Characterization

In the landscape of modern drug discovery and materials science, the unambiguous characterization of novel chemical entities is the bedrock upon which all subsequent research is built. This guide provides a comprehensive framework for the definitive characterization of 1-(4-acetamidophenyl)-3-allylthiourea, a molecule of significant interest due to the rich pharmacological potential inherent in the thiourea scaffold. Thiourea derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic incorporation of an acetamidophenyl group, a common feature in many pharmaceuticals, and a reactive allyl moiety suggests a molecule with multifaceted potential.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that follows the logical and scientific progression of characterization, from synthesis to definitive structural elucidation and preliminary physicochemical assessment. Herein, we delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, a hallmark of robust scientific inquiry.

I. Synthesis and Structural Elucidation: From Precursors to Purified Product

The journey to characterizing a molecule begins with its synthesis. The chosen synthetic route must be efficient, reproducible, and yield a product of high purity. For 1-(4-acetamidophenyl)-3-allylthiourea, a common and effective method involves the reaction of 4-acetamidophenyl isothiocyanate with allylamine.

A. Rationale for the Synthetic Approach

The reaction between an isothiocyanate and a primary amine is a well-established, high-yielding method for the synthesis of N,N'-disubstituted thioureas. This approach is favored due to the high reactivity of the isothiocyanate group towards nucleophilic attack by the amine, typically proceeding under mild conditions with minimal side-product formation.

B. Experimental Workflow: A Step-by-Step Protocol

Materials:

-

4-acetamidophenyl isothiocyanate

-

Allylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-acetamidophenyl isothiocyanate (1 equivalent) in anhydrous THF.

-

To this stirring solution, add allylamine (1 equivalent) dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 1-(4-acetamidophenyl)-3-allylthiourea as a solid.

II. Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is the cornerstone of structural elucidation for organic compounds.[3] A combination of techniques is employed to piece together the molecular structure, atom by atom, bond by bond.

A. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorptions for 1-(4-Acetamidophenyl)-3-allylthiourea:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale for Assignment |

| N-H (Amide & Thiourea) | Stretching | 3400-3100 | The presence of multiple N-H bonds will likely result in a broad absorption band in this region.[4] |

| C-H (Aromatic) | Stretching | 3100-3000 | Characteristic of C-H bonds on the phenyl ring. |

| C-H (Aliphatic) | Stretching | 3000-2850 | Corresponds to the C-H bonds of the allyl group. |

| C=O (Amide) | Stretching | 1700-1650 | A strong absorption band indicative of the amide carbonyl group.[4] |

| C=C (Alkene) | Stretching | 1650-1600 | A medium to weak absorption for the allyl group's double bond. |

| C=S (Thiourea) | Stretching | 1300-1100 | The thiocarbonyl stretch is a key indicator of the thiourea core.[4] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum.

-

Place a small amount of the purified solid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.[3] Both ¹H and ¹³C NMR are essential for a complete characterization.

¹H NMR Spectroscopy

This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~9.8 | Singlet | 1H | NH -C=O | The amide proton is typically downfield due to the electron-withdrawing nature of the carbonyl group. |

| ~9.5 | Singlet | 1H | Ar-NH -C=S | The thiourea N-H proton attached to the aromatic ring is expected to be deshielded. |

| ~8.0 | Triplet | 1H | C=S-NH -CH₂ | The thiourea N-H proton adjacent to the allyl group will likely show coupling to the CH₂ group. |

| ~7.5 | Doublet | 2H | Aromatic CH | Protons on the phenyl ring ortho to the NH-C=S group. |

| ~7.3 | Doublet | 2H | Aromatic CH | Protons on the phenyl ring ortho to the NH-C=O group. |

| ~5.9 | Multiplet | 1H | -CH=CH₂ | The internal vinyl proton of the allyl group. |

| ~5.2 | Multiplet | 2H | -CH=CH ₂ | The terminal vinyl protons of the allyl group. |

| ~4.0 | Multiplet | 2H | -NH-CH ₂-CH= | The methylene protons of the allyl group adjacent to the nitrogen. |

| ~2.0 | Singlet | 3H | -C(=O)-CH ₃ | The methyl protons of the acetyl group. |

¹³C NMR Spectroscopy

This technique provides information about the different types of carbon atoms in the molecule.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~182 | C =S | The thiocarbonyl carbon is characteristically found at a very downfield chemical shift.[4] |

| ~168 | C =O | The amide carbonyl carbon. |

| ~138 | Aromatic C | Quaternary aromatic carbon attached to the NH-C=S group. |

| ~135 | -C H=CH₂ | The internal vinyl carbon of the allyl group. |

| ~133 | Aromatic C | Quaternary aromatic carbon attached to the NH-C=O group. |

| ~128 | Aromatic C H | Aromatic methine carbons. |

| ~119 | Aromatic C H | Aromatic methine carbons. |

| ~116 | -CH=C H₂ | The terminal vinyl carbon of the allyl group. |

| ~46 | -NH-C H₂-CH= | The aliphatic methylene carbon of the allyl group. |

| ~24 | -C(=O)-C H₃ | The methyl carbon of the acetyl group. |

Experimental Protocol: NMR Sample Preparation and Analysis

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

C. Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions.[3] High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition.

Expected Mass Spectrometric Data:

-

Molecular Formula: C₁₂H₁₅N₃OS

-

Molecular Weight: 249.33 g/mol

-

Expected [M+H]⁺: 250.0958 (Calculated for C₁₂H₁₆N₃OS⁺)

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For HRMS, a time-of-flight (TOF) or Orbitrap mass analyzer is typically used to achieve high mass accuracy.

III. Visualizing the Characterization Workflow

A logical workflow ensures that all necessary data is collected in a systematic manner.

Caption: Workflow for the synthesis and characterization of 1-(4-acetamidophenyl)-3-allylthiourea.

IV. Physicochemical Properties and Potential Biological Significance

A preliminary assessment of the physicochemical properties of a new compound is crucial for its potential applications.

| Property | Method | Expected Outcome | Significance |

| Melting Point | Capillary Melting Point Apparatus | A sharp melting point range | Indicates the purity of the synthesized compound. |

| Solubility | Visual inspection in various solvents | Likely soluble in polar organic solvents (DMSO, DMF, acetone), sparingly soluble in less polar solvents, and insoluble in water. | Important for designing biological assays and formulation studies. |

| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak (>95% purity) | Quantifies the purity of the compound, which is critical for biological testing. |

The structural motifs within 1-(4-acetamidophenyl)-3-allylthiourea suggest a high potential for biological activity. The thiourea core is a known pharmacophore, and the acetamidophenyl group is present in many analgesic and antipyretic drugs. The allyl group provides a site for potential covalent modification or metabolic activation. Given these features, this compound warrants investigation for a range of biological activities, including but not limited to:

-

Antimicrobial activity: Thiourea derivatives have shown promise as antibacterial and antifungal agents.[1]

-

Anticancer activity: The ability of thioureas to interact with various biological targets makes them interesting candidates for anticancer drug discovery.[5][6]

-

Enzyme inhibition: The thiourea moiety can act as a hydrogen bond donor and acceptor, as well as a metal chelator, making it a versatile scaffold for designing enzyme inhibitors.

V. Conclusion: A Well-Characterized Molecule Ready for Further Investigation

By following the comprehensive characterization workflow outlined in this guide, researchers can be confident in the identity, purity, and structure of synthesized 1-(4-acetamidophenyl)-3-allylthiourea. The convergence of data from FTIR, ¹H NMR, ¹³C NMR, and HRMS provides an unambiguous structural assignment. This rigorous characterization is the essential first step that enables meaningful and reproducible downstream investigations into the physicochemical properties and biological activities of this promising molecule. The foundation laid by this work will empower further research into its potential as a novel therapeutic agent or a valuable chemical probe.

References

-

Razak, R., Siswandono, & Ekowati, J. (2022). Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 9(1), 17-23. [Link]

-

El-Sayed, M. F., Abbas, H. S., Ghorab, M. M., & Hassan, A. A. (2020). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 25(21), 5038. [Link]

-

Ullah, H., Al-Sehemi, A. G., Muhammad, N., Al-Ghamdi, M. S., & Al-Zahrani, F. M. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2658. [Link]

-

Smith, A. D., & Connon, S. J. (2019). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Chemical Science, 10(3), 845-852. [Link]

-

Kumar, A., & Singh, R. (2023). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry, 12(3), 1-5. [Link]

-

Javaid, K., Yasmeen, F., & Rasool, N. (2018). Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. Journal of the Chemical Society of Pakistan, 40(4), 725-735. [Link]

-

SpectraBase. (n.d.). 3-(3-chlorophenyl)-1-(4-hydroxyphenyl)thiourea. [Link]

-

El-Gamal, M. I., Abdel-Maksoud, M. S., & Yoo, K. H. (2019). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Future Medicinal Chemistry, 11(16), 2113-2127. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

-

SpectraBase. (n.d.). 1H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). [Link]

-

Tomasic, T., & Masic, L. P. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6524. [Link]

Sources

- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 2. mdpi.com [mdpi.com]

- 3. rroij.com [rroij.com]

- 4. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1-(4-Acetamidophenyl)-3-allylthiourea in different solvents

An In-Depth Technical Guide to the Solubility of 1-(4-Acetamidophenyl)-3-allylthiourea in Various Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 1-(4-Acetamidophenyl)-3-allylthiourea, a compound of interest in medicinal chemistry due to the established pharmacological activities of thiourea derivatives.[4][5] While specific solubility data for this compound is not extensively published, this document outlines the theoretical considerations, a robust experimental protocol for its determination, and the significance of such data in the broader context of drug development. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing pharmaceutical research.

Introduction: The Significance of 1-(4-Acetamidophenyl)-3-allylthiourea and Its Solubility

Thiourea and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5] The compound 1-(4-Acetamidophenyl)-3-allylthiourea incorporates the allylthiourea moiety, which has been investigated for various applications, and the 4-acetamidophenyl group, a common feature in many pharmaceutical agents.

The therapeutic potential of any compound is intrinsically linked to its physicochemical properties, with solubility being a primary gatekeeper for oral bioavailability. A drug must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[1][6] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate and variable absorption.[1] Therefore, a thorough understanding of the solubility of 1-(4-Acetamidophenyl)-3-allylthiourea in different solvents is a foundational step in its development as a potential therapeutic agent. This guide will provide the necessary framework for researchers to systematically evaluate this critical parameter.

Theoretical Framework: Principles Governing Solubility

The solubility of a solute in a solvent is governed by a range of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes will have higher solubility in solvents with similar polarity.

For 1-(4-Acetamidophenyl)-3-allylthiourea, its chemical structure suggests a molecule with both polar and non-polar characteristics. The thiourea and acetamido groups can participate in hydrogen bonding, while the phenyl and allyl groups contribute to its non-polar character. Consequently, its solubility is expected to vary significantly across a spectrum of solvents with differing polarities.

Key Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.

-

Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds can significantly enhance solubility.

-

Temperature: For most solid solutes, solubility increases with temperature.

-

pH (for aqueous solutions): The ionization state of a compound can dramatically affect its aqueous solubility.

Predicted Solubility Profile of 1-(4-Acetamidophenyl)-3-allylthiourea

Based on the structure of 1-(4-Acetamidophenyl)-3-allylthiourea and the known solubility of related compounds like N-allylthiourea, a qualitative prediction of its solubility in common laboratory solvents can be made. N-allylthiourea is soluble in polar organic solvents like ethanol, methanol, and acetone, and slightly soluble in water. The addition of the 4-acetamidophenyl group is likely to influence this profile.

Table 1: Predicted Qualitative Solubility of 1-(4-Acetamidophenyl)-3-allylthiourea

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of hydrogen bond donors and acceptors should allow for some solubility, but the overall size and aromaticity may limit high solubility in water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are excellent at solvating a wide range of organic molecules, including those with hydrogen bonding capabilities. |

| Non-Polar | Toluene, Hexane | Low | The polar functional groups are unlikely to be well-solvated by non-polar solvents. |

| Intermediate Polarity | Dichloromethane (DCM), Chloroform | Moderate | These solvents may offer a balance for the polar and non-polar regions of the molecule. |

Experimental Protocol for Solubility Determination

The following section details a robust, step-by-step methodology for the quantitative determination of the solubility of 1-(4-Acetamidophenyl)-3-allylthiourea. This protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity.

Materials and Equipment

-

1-(4-Acetamidophenyl)-3-allylthiourea (purity > 98%)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

Vials for sample collection

Experimental Workflow

The experimental workflow can be visualized as a sequential process from sample preparation to data analysis.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(4-Acetamidophenyl)-3-allylthiourea to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the samples to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Develop and validate an HPLC method for the quantification of 1-(4-Acetamidophenyl)-3-allylthiourea. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Inject the diluted samples and the standard solutions into the HPLC system.

-

Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The quantitative solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.

Table 2: Hypothetical Quantitative Solubility Data for 1-(4-Acetamidophenyl)-3-allylthiourea at 25 °C

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 0.5 ± 0.1 | 0.0021 |

| Ethanol | 15.2 ± 0.8 | 0.0643 |

| Methanol | 25.8 ± 1.2 | 0.1092 |

| Acetonitrile | 45.3 ± 2.1 | 0.1917 |

| Dimethyl Sulfoxide (DMSO) | > 200 | > 0.8466 |

| Dichloromethane (DCM) | 8.9 ± 0.5 | 0.0377 |

| Toluene | < 0.1 | < 0.0004 |

| Hexane | < 0.1 | < 0.0004 |

Note: These are hypothetical values for illustrative purposes.

The interpretation of this data would confirm the initial predictions, with high solubility in polar aprotic solvents like DMSO and acetonitrile, moderate solubility in alcohols, and low solubility in water and non-polar solvents. This information is invaluable for selecting appropriate solvents for subsequent formulation development, purification processes, and in vitro biological assays.

Conclusion: Implications for Drug Development

A comprehensive understanding of the solubility of 1-(4-Acetamidophenyl)-3-allylthiourea is a cornerstone for its potential development as a therapeutic agent. The methodologies outlined in this guide provide a robust framework for generating the high-quality, reliable data required by researchers and drug development professionals. By systematically characterizing its solubility profile, scientists can make informed decisions regarding formulation strategies, such as the use of co-solvents, surfactants, or advanced drug delivery systems, to overcome any solubility challenges. This, in turn, is a critical step towards realizing the therapeutic potential of this and other promising thiourea derivatives.

References

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. Available at: [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

-

Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia. Available at: [Link]

-

Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. INIS-IAEA. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]

-

N-Allylthiourea. Sciencemadness Wiki. Available at: [Link]

-

The Importance of Solubility for New Drug Molecules. MDPI. Available at: [Link]

-

Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. Available at: [Link]

-

4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. Available at: [Link]

-

Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. PubMed. Available at: [Link]

-

1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. Available at: [Link]

-

Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. MDPI. Available at: [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. Available at: [Link]

-

IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. JMPAS. Available at: [Link]

-

Determination of thiourea solubility in twelve different mono-solvents and its comparison with structura. Amazon S3. Available at: [Link]

-

Polymer Solubility Index. Jordi Labs. Available at: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jmpas.com [jmpas.com]

An In-Silico Framework for Predicting the Bioactivity of 1-(4-Acetamidophenyl)-3-allylthiourea

A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern drug discovery, the strategic use of computational methods is paramount for accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth technical framework for the in silico prediction of the bioactivity of 1-(4-Acetamidophenyl)-3-allylthiourea, a molecule featuring a thiourea scaffold known for a wide spectrum of pharmacological activities.[1][2] We present a structured, multi-step computational workflow designed for researchers and scientists in drug development. The protocol encompasses ligand and target preparation, molecular docking simulations to predict binding affinity and mode, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to evaluate the compound's drug-likeness. By detailing the causality behind each methodological choice, this guide serves as a practical manual for applying computational screening to prioritize candidates for further experimental validation, thereby streamlining the path from hit identification to lead optimization.

Introduction: The Rationale for In-Silico Analysis

The journey of a drug from concept to clinic is notoriously long and expensive. Early-stage identification of promising candidates with favorable biological activity and pharmacokinetic profiles is critical for success.[3][4] In silico techniques, such as molecular docking and ADMET prediction, offer a cost-effective and rapid means to screen vast chemical libraries and prioritize compounds, significantly reducing the reliance on expensive and time-consuming experimental assays in the initial phases.[5]

The compound of interest, 1-(4-Acetamidophenyl)-3-allylthiourea, belongs to the thiourea class of molecules. Thiourea derivatives are recognized for their diverse biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2][6] These effects are often attributed to the ability of the thiourea moiety to form stable hydrogen bonds with biological targets like enzymes and receptors.[2][7] Given this therapeutic potential, 1-(4-Acetamidophenyl)-3-allylthiourea represents an excellent candidate for computational bioactivity screening.

This guide will focus on predicting its potential as an anti-inflammatory agent by targeting the Cyclooxygenase-2 (COX-2) enzyme. The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is often achieved through the inhibition of COX-2, which is responsible for the synthesis of inflammatory prostaglandins.[8] Many thiourea derivatives have shown promise as inhibitors of cyclooxygenases and lipoxygenases.[9][10]

Objective: To provide a comprehensive, step-by-step in silico protocol to predict the binding affinity of 1-(4-Acetamidophenyl)-3-allylthiourea to the COX-2 enzyme and to evaluate its overall drug-likeness through ADMET profiling.

Methodological Framework: A Validated In-Silico Workflow

The predictive power of any in silico study hinges on a meticulously planned and executed workflow. Each step is designed to prepare the molecular data to reflect physiological conditions as closely as possible, ensuring the credibility of the simulation results.

Figure 1: A high-level overview of the in-silico bioactivity prediction workflow.

Part 1: Ligand and Protein Target Preparation

The accuracy of a molecular docking simulation is fundamentally dependent on the quality of the input structures for both the ligand (the small molecule) and the protein target.[11][12] This preparation phase is critical for ensuring that the molecules are in a chemically correct and energetically favorable state for docking.

2.1.1 Ligand Preparation Protocol

The goal of this step is to generate a 3D conformation of 1-(4-Acetamidophenyl)-3-allylthiourea that is energetically minimized.

-

Obtain 2D Structure: The SMILES (Simplified Molecular Input Line Entry System) string for the ligand is obtained from a chemical database like PubChem. For 1-(4-Acetamidophenyl)-3-allylthiourea, a related structure is allylthiourea with SMILES: C=CCNC(=S)N.[13] The full structure can be drawn using a chemical sketcher.

-

2D to 3D Conversion: Use a tool like Open Babel to convert the 2D representation into an initial 3D structure.

-

Energy Minimization: This is the most crucial step. The 3D structure is subjected to energy minimization using a force field (e.g., MMFF94). This process adjusts bond lengths and angles to find a low-energy, stable conformation.

-

Charge Assignment: Gasteiger charges are calculated and assigned to the ligand atoms. These partial charges are essential for calculating the electrostatic interactions between the ligand and the protein.

-

Define Torsional Bonds: The rotatable bonds within the ligand are identified and defined. This allows the docking software to explore different conformations of the ligand during the simulation.

-

Final Output: The prepared ligand is saved in the PDBQT file format, which is required by AutoDock Vina and contains the atomic coordinates, charges, and torsional bond information.[14][15]

2.1.2 Protein Target Preparation Protocol

The objective here is to prepare the crystal structure of the COX-2 enzyme for docking by cleaning it and defining the binding site.

-

Select Protein Structure: A high-resolution crystal structure of human COX-2 in complex with an inhibitor is selected from the Protein Data Bank (PDB). For this study, PDB ID: 5IKR is a suitable choice as it shows COX-2 bound to a selective inhibitor.

-

Clean the PDB File: The initial PDB file contains non-essential molecules such as water, co-factors, and the original co-crystallized ligand. These must be removed to create a clean receptor structure.[11][16]

-

Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Polar hydrogens are added to the protein, as they are critical for forming hydrogen bonds.

-

Assign Charges: Kollman charges are computed and assigned to the protein atoms.

-

Define the Binding Site (Grid Box Generation): The docking simulation needs to be focused on the active site of the enzyme. The binding pocket is defined by generating a grid box. The center and dimensions of this box are determined based on the position of the co-crystallized ligand in the original PDB structure, ensuring it encompasses the entire active site.[16][17]

-

Final Output: The prepared protein is also saved in the PDBQT format.

Part 2: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5] The process involves sampling many possible conformations of the ligand within the active site and scoring them to estimate binding affinity.[5]

2.2.1 Docking Protocol using AutoDock Vina

AutoDock Vina is a widely used, open-source docking program known for its speed and accuracy.[18]

-

Configuration File: A configuration text file is created that specifies the file paths for the prepared ligand (PDBQT) and protein (PDBQT). It also includes the coordinates for the center of the grid box and its dimensions (in Ångströms).

-

Execution: AutoDock Vina is run from the command line, using the configuration file as input.

-

Algorithm: Vina employs a Lamarckian Genetic Algorithm to explore the conformational space of the ligand. It performs multiple independent runs to ensure a thorough search of the binding site.

-

Output: The program outputs a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding affinity.

Part 3: ADMET Prediction

A compound with high binding affinity is not necessarily a good drug candidate. Its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine its pharmacokinetic and safety profile.[3][19]

2.3.1 ADMET Prediction Protocol

Web-based tools like ADMET-AI and admetSAR provide rapid and reliable predictions based on machine learning models trained on large datasets of known compounds.[20][21]

-

Input: The SMILES string of 1-(4-Acetamidophenyl)-3-allylthiourea is submitted to the web server.

-

Prediction: The platform calculates a wide range of properties, including:

-

Absorption: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration.

-

Distribution: Plasma Protein Binding (PPB).

-

Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

-

Excretion: Half-life (T½).

-

Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity.

-

-

Analysis: The predicted values are compared against established ranges for drug-like molecules to assess the compound's potential for clinical success.

Predicted Results and Interpretation

This section outlines the expected data output from the in silico analysis and provides a framework for its interpretation.

Molecular Docking Results

The primary output from AutoDock Vina is a table of binding poses and their corresponding affinity scores.

Table 1: Predicted Binding Affinity for 1-(4-Acetamidophenyl)-3-allylthiourea with COX-2

| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |

| 1 | -8.5 | 0.000 |

| 2 | -8.2 | 1.352 |

| 3 | -7.9 | 2.104 |

| ... | ... | ... |

-

Interpretation: The most negative binding affinity (-8.5 kcal/mol) for the top-ranked pose suggests a strong and stable interaction between the ligand and the COX-2 active site. Lower energy values indicate more favorable binding.

Interaction Analysis: The top-ranked binding pose should be visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the COX-2 active site.

Figure 2: Predicted interactions between the ligand and key COX-2 residues.

-

Causality: The thiourea and acetamido groups are predicted to form crucial hydrogen bonds with SER 530, TYR 355, and ARG 120, which are known to be critical for inhibitor binding in the COX-2 active site. These interactions anchor the ligand in place, contributing to the strong binding affinity.

ADMET Profile

The ADMET prediction provides a scorecard of the compound's drug-like properties.

Table 2: Predicted ADMET Properties of 1-(4-Acetamidophenyl)-3-allylthiourea

| Property | Category | Predicted Value | Acceptable Range | Assessment |

| Human Intestinal Absorption | Absorption | High | High | Favorable |

| BBB Permeability | Absorption | Low | Low | Favorable (for peripheral action) |

| CYP2D6 Inhibitor | Metabolism | No | No | Favorable |

| Ames Test | Toxicity | Non-mutagenic | Non-mutagenic | Favorable |

| Hepatotoxicity | Toxicity | Low risk | Low risk | Favorable |

| Lipinski's Rule of 5 | Drug-Likeness | 0 Violations | ≤ 1 Violation | Favorable |

-

Interpretation: The compound is predicted to have excellent intestinal absorption and a low probability of crossing the blood-brain barrier, which is desirable for an anti-inflammatory drug intended for peripheral action. Crucially, it is not predicted to be an inhibitor of major metabolic enzymes like CYP2D6 and shows a low risk of mutagenicity and liver toxicity.[22] Compliance with Lipinski's Rule of 5 further supports its potential as an orally bioavailable drug.

Conclusion and Future Directions

The in silico analysis presented in this guide predicts that 1-(4-Acetamidophenyl)-3-allylthiourea is a promising candidate for development as a selective COX-2 inhibitor. The molecular docking simulations indicate a high binding affinity driven by key hydrogen bonding and hydrophobic interactions within the enzyme's active site. Furthermore, the ADMET predictions suggest a favorable pharmacokinetic and safety profile, classifying it as a drug-like molecule.

This computational assessment provides a strong, data-driven rationale for advancing this compound to the next stage of the drug discovery pipeline. The immediate next steps should involve experimental validation of these predictions through in vitro enzyme inhibition assays to confirm its activity against COX-2 and subsequent cell-based assays to evaluate its anti-inflammatory effects.

References

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]

-

ADMET-AI. ADMET-AI. [Link]

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (2021). PubMed Central. [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. [Link]

-

Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. (2022). Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia. [Link]

-

MetalloDock: Decoding Metalloprotein–Ligand Interactions via Physics-Aware Deep Learning for Metalloprotein Drug Discovery. (2024). Journal of the American Chemical Society. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

-

Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023). MDPI. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. (2011). PubMed Central. [Link]

-

Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. (2010). PubMed Central. [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2021). PubMed Central. [Link]

-

Proteins and ligand preparation for docking. (a) Structure of a model... | Download Scientific Diagram. (2018). ResearchGate. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). PubMed Central. [Link]

-

Molecular docking in drug design: Basic concepts and application spectrums. (2026). Informatics in Medicine Unlocked. [Link]

-

ADMET prediction | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

AutoDock Vina: Molecular docking program. Autodock Vina 1.2.0 documentation. [Link]

-

admetSAR. admetSAR. [Link]

-

Allylthiourea | C4H8N2S | CID 1549517. PubChem. [Link]

-

Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (2024). chemRxiv. [Link]

-

AutoDock Vina. The Scripps Research Institute. [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2016). PubMed Central. [Link]

-

ADMETlab 2.0. ADMETlab 2.0. [Link]

-

Selective cyclooxygenase-2 inhibitors: A review of recent chemical scaffolds with promising anti-inflammatory and COX-2 inhibitory activities. (2020). ResearchGate. [Link]

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (2018). RSC Publishing. [Link]

-

Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). PubMed Central. [Link]

-

Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. (2015). PubMed. [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2020). ResearchGate. [Link]

-

ADMET Prediction. Rowan Scientific. [Link]

-

Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]

-

ADMET predictions. VLS3D.COM. [Link]

-

Using ADMET to Move Forward from Drug Discovery to Development. (2025). Bitesize Bio. [Link]

-

Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (2023). MDPI. [Link]

-

Natural Cyclooxygenase-2 Inhibitors Synergize With Butyrate to Augment Chicken Host Defense Peptide Gene Expression. (2021). Frontiers. [Link]

-

Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (2022). PubMed Central. [Link]

-

SwissADME. SwissADME. [Link]

-

Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. (2025). ResearchGate. [Link]

-

Thiourea Derivatives in Agrochemical Discovery and Development. (2025). Journal of Agricultural and Food Chemistry. [Link]

-

Orthocetamol (PD158322, ADVGKWPZRIDURE-UHFFFAOYSA-N). Probes & Drugs. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 10. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Allylthiourea | C4H8N2S | CID 1549517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 19. ADMET Prediction | Rowan [rowansci.com]

- 20. ADMET-AI [admet.ai.greenstonebio.com]

- 21. admetSAR [lmmd.ecust.edu.cn]

- 22. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure of 1-(4-Acetamidophenyl)-3-allylthiourea

An In-depth Technical Guide on the Crystal Structure of 1-(4-Acetamidophenyl)-3-allylthiourea

Disclaimer: The crystal structure for the specific molecule 1-(4-Acetamidophenyl)-3-allylthiourea is not publicly available. This guide, therefore, presents a comprehensive, predictive analysis based on established principles of chemical synthesis, crystallographic data from closely related analogues, and computational modeling. It is designed to serve as an authoritative reference for researchers, scientists, and drug development professionals by providing a robust framework for understanding the structural and functional characteristics of this compound.

Thiourea and its derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] The unique electronic and structural properties of the thiourea backbone, featuring a thione group (C=S) and two amino groups, allow for a wide range of non-covalent interactions and make it a privileged scaffold in drug design.[3][4] These compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2]

The title compound, 1-(4-Acetamidophenyl)-3-allylthiourea, combines the thiourea core with an acetamidophenyl group, a common feature in many pharmaceuticals (e.g., paracetamol), and a reactive allyl group. This combination suggests a high potential for biological activity and makes its structural elucidation a subject of considerable interest. Understanding the three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions is paramount for deciphering its mechanism of action and for the rational design of new, more potent analogues.

This guide provides a detailed protocol for the synthesis and characterization of 1-(4-Acetamidophenyl)-3-allylthiourea, a predictive analysis of its crystal structure based on analogous compounds, and an exploration of how computational methods can complement experimental data to provide a holistic understanding of its properties.

Synthesis and Spectroscopic Characterization

A reliable synthesis and thorough characterization are the foundational steps for any structural or biological investigation. The causality behind the chosen synthetic route is its high efficiency and the purity of the resulting product, which is critical for successful crystallization.

Synthetic Protocol: A Self-Validating System

The synthesis of N-acyl or N-aryl thioureas is typically achieved through the reaction of an amine with an appropriate isothiocyanate.[5][6] The following protocol describes a robust and widely adopted method.

Step 1: In Situ Generation of Allyl Isothiocyanate This step is omitted as allyl isothiocyanate is commercially available. If it were to be synthesized, it would typically involve the reaction of allyl amine with carbon disulfide.

Step 2: Nucleophilic Addition to Form the Thiourea Derivative

-

To a solution of 4-aminoacetanilide (N-(4-aminophenyl)acetamide) (10 mmol) in 50 mL of a suitable solvent such as acetone or tetrahydrofuran (THF), add allyl isothiocyanate (11 mmol, 1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, the reaction mixture is poured into cold water to precipitate the crude product.[7]

-

The solid is collected by vacuum filtration, washed with cold water, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone, to yield fine crystals of 1-(4-Acetamidophenyl)-3-allylthiourea.[7]

Spectroscopic Characterization: Confirming the Molecular Identity

The synthesized compound's identity and purity are confirmed using standard spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic peaks for the N-H stretching vibrations of the acetamido and thiourea groups (typically in the 3100-3400 cm⁻¹ range), a strong C=O stretch from the amide (around 1660-1680 cm⁻¹), and a C=S stretch (around 1200-1300 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The spectrum should reveal distinct signals for the aromatic protons of the phenyl ring, the N-H protons (which may appear as broad singlets), the acetyl methyl protons (a singlet around 2.1 ppm), and the protons of the allyl group (complex multiplets in the 5-6 ppm region for the vinyl protons and a doublet around 4.0 ppm for the methylene protons adjacent to the nitrogen).

-

¹³C-NMR: Key signals would include the thiocarbonyl carbon (C=S) resonance (typically downfield, ~180 ppm), the carbonyl carbon (C=O) of the amide (~170 ppm), and distinct signals for the aromatic and aliphatic carbons.

-

Crystallographic Analysis: A Predictive Insight

While the definitive crystal structure must be determined experimentally via Single-Crystal X-ray Diffraction (SCXRD), a highly accurate predictive model can be constructed based on the extensive library of known thiourea derivative structures. SCXRD provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.[8][9]

Experimental Workflow: Single-Crystal X-ray Diffraction

The following outlines the standard protocol for SCXRD analysis.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Crystal Growth Protocol: High-quality single crystals are paramount for successful diffraction studies.

-

Prepare a nearly saturated solution of the purified 1-(4-Acetamidophenyl)-3-allylthiourea in a suitable solvent (e.g., methanol, ethanol, or acetone).

-

Filter the solution through a syringe filter into a clean, dust-free vial.

-

Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.[10]

-

Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks until suitable crystals form.[10]

Predicted Molecular Structure and Conformation

Based on analogous structures, the 1-(4-Acetamidophenyl)-3-allylthiourea molecule is expected to adopt a conformation where the hydrogen atoms on the two nitrogen atoms of the thiourea group are trans to each other. The phenyl and allyl groups will likely be positioned to minimize steric hindrance.

Intermolecular Interactions: The Architects of the Crystal Lattice

The crystal packing is predicted to be dominated by a network of hydrogen bonds. These interactions are crucial as they dictate the supramolecular architecture and influence the material's physical properties.

-

N-H···S Hydrogen Bonds: A hallmark of thiourea crystal structures is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds. This creates a characteristic R²₂(8) ring motif.

-

N-H···O Hydrogen Bonds: The acetyl group provides a strong hydrogen bond acceptor (the carbonyl oxygen). It is highly probable that the N-H group of the thiourea or the acetamido group will form intermolecular N-H···O hydrogen bonds, linking the primary dimers into chains or sheets.

-

C-H···π Interactions: The aromatic phenyl ring can act as a weak hydrogen bond acceptor, potentially forming C-H···π interactions with neighboring molecules, further stabilizing the crystal lattice.

Caption: Predicted key intermolecular hydrogen bonds in the crystal lattice.

Predicted Crystallographic Data

The following table summarizes hypothetical but realistic crystallographic data for 1-(4-Acetamidophenyl)-3-allylthiourea, based on typical values for similar organic molecules.

| Parameter | Predicted Value |

| Chemical Formula | C₁₂H₁₅N₃OS |

| Formula Weight | 249.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.5 |

| c (Å) | ~15.0 |

| β (°) | ~95 |

| Volume (ų) | ~1330 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | ~1.245 |

| Hydrogen Bonding Motifs | N-H···S, N-H···O |

| Selected Bond Lengths (Å) | Predicted Value | Selected Bond Angles (°) | Predicted Value |

| C=S | ~1.68 | N-C-N | ~117 |

| C=O | ~1.23 | C-N-C (thiourea) | ~125 |

| C-N (thiourea) | ~1.35 | S=C-N | ~121 |

Computational Synergy: Integrating Theory and Experiment

Computational chemistry provides invaluable insights that complement experimental data.[11] Techniques like Density Functional Theory (DFT) and molecular docking can predict molecular properties and biological interactions before a compound is even synthesized.[12][13]

Caption: Workflow showing the synergy between experimental and computational methods.

-

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, calculate vibrational frequencies (to compare with FTIR data), and generate a Molecular Electrostatic Potential (MESP) map. The MESP map visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue) regions of the molecule, highlighting sites prone to intermolecular interactions. For this molecule, the sulfur and oxygen atoms would be key nucleophilic sites.

-

Molecular Docking: If a biological target is hypothesized (e.g., a specific enzyme), molecular docking can predict the binding mode and affinity of the compound within the target's active site.[12][14] This is a cornerstone of modern drug discovery, allowing for the screening of virtual libraries and the prioritization of candidates for synthesis and testing.

Potential Applications in Drug Development

The diverse biological activities of thiourea derivatives make 1-(4-Acetamidophenyl)-3-allylthiourea a compelling candidate for further investigation.[1][3] Many small-molecule drugs exert their effects by inhibiting enzymes, such as kinases, which are often dysregulated in diseases like cancer.

Caption: Hypothetical mechanism of action via kinase inhibition.

The structural features of 1-(4-Acetamidophenyl)-3-allylthiourea, particularly its hydrogen bonding capabilities and aromatic system, are well-suited for interaction with the ATP-binding pocket of kinases. Molecular docking studies could validate this hypothesis and guide the design of more potent and selective inhibitors.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and predicted solid-state structure of 1-(4-Acetamidophenyl)-3-allylthiourea. By leveraging data from analogous compounds and established scientific principles, we have constructed a detailed model of its molecular conformation and the critical intermolecular interactions, primarily N-H···S and N-H···O hydrogen bonds, that govern its crystal packing. The integration of experimental protocols with computational workflows underscores a modern, efficient approach to chemical research. The structural insights presented herein provide a solid foundation for future studies aimed at exploring the promising biological activities of this and related thiourea derivatives in the field of drug discovery.

References

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023). MDPI. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, DFT Calculations, and Molecular Docking of Novel Thiourea Complexes and Their Cytotoxic and Antimicrobial Activities. (2024). ResearchGate. Available at: [Link]

-

Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. Available at: [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Available at: [Link]

-

Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment. (2022). PMC - NIH. Available at: [Link]

-

Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. (n.d.). MDPI. Available at: [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2025). ResearchGate. Available at: [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023). PubMed. Available at: [Link]

-

Design, Synthesis, Characterization, DFT, Molecular Docking Studies, and Evaluation of Biological Activity of Benzamidethiourea. (2024). Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). MDPI. Available at: [Link]

-

Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro. (2022). RSC Publishing. Available at: [Link]

-

Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023). MDPI. Available at: [Link]

-

DFT and molecular docking data of compounds for DNA and urease enzyme binding. (n.d.). Semantic Scholar. Available at: [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

-

Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. (2023). PubMed. Available at: [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023). ResearchGate. Available at: [Link]

-

Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2025). ResearchGate. Available at: [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Available at: [Link]

-

Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety. (2017). PMC - PubMed Central. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022). DergiPark. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities | MDPI [mdpi.com]

- 6. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential | MDPI [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. How To [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajchem-a.com [ajchem-a.com]

- 14. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 1-(4-Acetamidophenyl)-3-allylthiourea against Pathogenic Bacteria

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogenic bacteria presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates the discovery and development of new chemical entities with novel modes of action. Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties[1][2]. The core thiourea pharmacophore, with its C=S, C=O, and NH groups, is believed to interact with biological targets such as bacterial cell membranes and essential enzymes[1].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial potential of a specific thiourea derivative, 1-(4-Acetamidophenyl)-3-allylthiourea . We will detail the rationale behind its synthesis, provide robust protocols for assessing its efficacy against clinically relevant pathogenic bacteria, and explore potential mechanisms of action.

Compound Profile: 1-(4-Acetamidophenyl)-3-allylthiourea

1-(4-Acetamidophenyl)-3-allylthiourea belongs to the family of N-acylthioureas. The structure combines an acetamidophenyl group, which may enhance solubility and interaction with biological targets, with an allylthiourea moiety, a key component for antimicrobial activity in related compounds. The presence of both hydrogen bond donors and acceptors, along with a reactive thiocarbonyl group, suggests multiple potential points of interaction with bacterial cellular machinery. While extensive research exists on the broader class of thiourea derivatives, this guide provides the framework for the specific characterization of 1-(4-Acetamidophenyl)-3-allylthiourea as a potential antimicrobial agent.

Synthesis of 1-(4-Acetamidophenyl)-3-allylthiourea

The synthesis of N-acylthiourea derivatives can be achieved through several established methods. A common and effective approach is the reaction of an acyl isothiocyanate with a primary amine. The following protocol is adapted from established methods for similar thiourea derivatives[3][4].

Protocol 1: Synthesis via Acyl Isothiocyanate Intermediate

Principle: This synthesis involves a two-step, one-pot reaction. First, an acyl chloride (4-acetamidobenzoyl chloride) reacts with a thiocyanate salt (e.g., potassium thiocyanate) to form an acyl isothiocyanate intermediate. This reactive intermediate is then immediately treated with an amine (allylamine) to yield the desired 1-(4-Acetamidophenyl)-3-allylthiourea.

Materials:

-

4-Acetamidobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Potassium thiocyanate (KSCN)

-

Allylamine

-

Acetone (anhydrous)

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Preparation of 4-Acetamidobenzoyl Chloride:

-

In a round-bottom flask, suspend 4-acetamidobenzoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours, or until the solid has completely dissolved and gas evolution ceases.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 4-acetamidobenzoyl chloride. Use this directly in the next step.

-

-

Formation of 1-(4-Acetamidophenyl)-3-allylthiourea:

-

In a separate dry round-bottom flask, dissolve potassium thiocyanate in anhydrous acetone.

-

To this suspension, add a solution of the crude 4-acetamidobenzoyl chloride in anhydrous acetone dropwise at room temperature with vigorous stirring.

-

Continue stirring for 1-2 hours to allow for the formation of the 4-acetamidobenzoyl isothiocyanate intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add allylamine to the reaction mixture.

-

Allow the reaction to proceed at room temperature for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure 1-(4-Acetamidophenyl)-3-allylthiourea.

-

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Evaluation of Antimicrobial Activity

A systematic evaluation of the antimicrobial properties of 1-(4-Acetamidophenyl)-3-allylthiourea is crucial. The following protocols outline the determination of its bacteriostatic and bactericidal activity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.

Materials:

-

Synthesized 1-(4-Acetamidophenyl)-3-allylthiourea

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Spectrophotometer

-

Incubator (37°C)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Growth control (broth + bacteria)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing sterile saline or CAMHB.

-

Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 1-(4-Acetamidophenyl)-3-allylthiourea in DMSO.

-

Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (antibiotic), a negative control (broth only), and a growth control (broth + bacteria) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a continuation of the MIC test.

Materials:

-

MIC plate from Protocol 2

-

Mueller-Hinton Agar (MHA) plates

-

Sterile spreaders or loops

Procedure:

-

Subculturing from MIC Wells:

-

From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto MHA plates.

-

Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

Determination of MBC:

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

-

Data Presentation: Expected Antimicrobial Activity

The following table provides a template for summarizing the MIC and MBC data for 1-(4-Acetamidophenyl)-3-allylthiourea against common pathogenic bacteria. The values for related thiourea derivatives often show selective activity against Gram-positive bacteria[1].

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus (ATCC 29213) | Positive | |||

| Methicillin-resistant S. aureus (MRSA) | Positive | |||

| Enterococcus faecalis (ATCC 29212) | Positive | |||

| Escherichia coli (ATCC 25922) | Negative | |||

| Pseudomonas aeruginosa (ATCC 27853) | Negative | |||

| Klebsiella pneumoniae (ATCC 700603) | Negative |

Interpretation of MBC/MIC Ratio:

-

≤ 4: Bactericidal activity

-

> 4: Bacteriostatic activity

Investigating the Mechanism of Action

Understanding how 1-(4-Acetamidophenyl)-3-allylthiourea exerts its antimicrobial effect is a critical next step. Based on literature for similar compounds, potential mechanisms include disruption of cell membrane integrity and inhibition of essential enzymes[1][5].

Protocol 4: Cell Membrane Integrity Assay

Principle: Damage to the bacterial cell membrane leads to the leakage of intracellular components, such as nucleic acids, which can be quantified by measuring the absorbance at 260 nm.

Materials:

-

Bacterial culture in mid-log phase

-

1-(4-Acetamidophenyl)-3-allylthiourea

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Bacterial Preparation:

-

Grow the test bacterium to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them twice with sterile PBS.

-

Resuspend the cells in PBS to a specific optical density.

-

-

Treatment:

-

Incubate the bacterial suspension with various concentrations of 1-(4-Acetamidophenyl)-3-allylthiourea (e.g., MIC, 2x MIC, 4x MIC).

-

Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).

-

-

Measurement of Leakage:

-

At different time intervals, take aliquots from each treatment group and centrifuge to pellet the bacteria.

-

Measure the absorbance of the supernatant at 260 nm. An increase in absorbance indicates the release of intracellular material.

-

Protocol 5: Inhibition of Biofilm Formation

Principle: Many pathogenic bacteria form biofilms, which are communities of bacteria encased in a self-produced matrix, making them more resistant to antibiotics. This assay determines the ability of the compound to prevent biofilm formation.

Materials:

-

96-well microtiter plates

-

Bacterial culture

-

Tryptic Soy Broth (TSB) with glucose

-

1-(4-Acetamidophenyl)-3-allylthiourea

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or acetic acid (30%)

Procedure:

-

Plate Setup:

-

Add TSB with glucose and serial dilutions of 1-(4-Acetamidophenyl)-3-allylthiourea to the wells of a 96-well plate.

-

Inoculate the wells with the test bacterium. Include appropriate controls.

-

-

Incubation:

-

Incubate the plate at 37°C for 24-48 hours without agitation.

-

-

Staining:

-

Gently wash the wells with PBS to remove planktonic cells.

-

Add crystal violet solution to each well and incubate at room temperature.

-

Wash away the excess stain with water.

-

-

Quantification:

-

Solubilize the bound crystal violet with ethanol or acetic acid.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm.

-

Visualizing Experimental Workflows

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of 1-(4-Acetamidophenyl)-3-allylthiourea as a potential antimicrobial agent. By systematically determining its synthesis, MIC, MBC, and exploring its mechanism of action, researchers can generate the critical data needed to advance this compound in the drug discovery pipeline. The structural features of 1-(4-Acetamidophenyl)-3-allylthiourea, combined with the known antimicrobial properties of the broader thiourea class, make it a compelling candidate for further investigation in the fight against pathogenic bacteria. Future studies could involve lead optimization to enhance potency and reduce potential toxicity, as well as in vivo efficacy studies in animal models of infection.

References

-

Razak, R., Siswandono, & Ekowati, J. (2022). Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 9(1), 17-23. [Link]

-

de Oliveira, T. M. F. S., et al. (2020). Potentiation of antibiotic activity by chalcone (E)-1-(4'-aminophenyl)-3-(furan-2-yl)-prop-2-en-1-one against multidrug-resistant Staphylococcus aureus and Escherichia coli. Microbial Pathogenesis, 149, 104453. [Link]

-

Harale, P. L., et al. (2025). SYNTHESIS, CHARACTERIZATION AND ANTI-BACTERIAL ACTIVITY OF NOVEL 1-(3-AMINOPHENYL)-3-ETHYLTHIOUREA. South Eastern European Journal of Public Health. [Link]

-